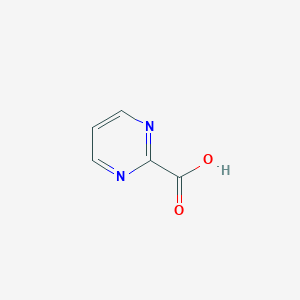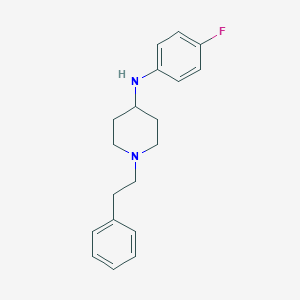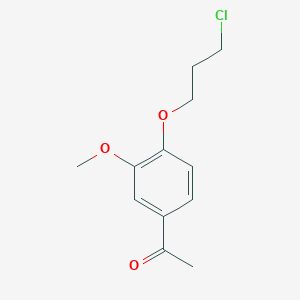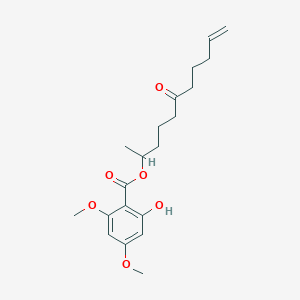
Diethyl 1,1-cyclobutanedicarboxylate
Descripción general
Descripción
Diethyl 1,1-cyclobutanedicarboxylate is a compound involved in various chemical reactions and has been the subject of multiple studies due to its unique chemical structure and properties. It serves as a reactant and product in alkylation and annulation reactions, highlighting its versatility in synthetic organic chemistry.
Synthesis Analysis
The synthesis of Diethyl 1,1-cyclobutanedicarboxylate involves the alkylation and cyclization of diethyl malonate with trimethylene chlorobromide, leading to the production of cyclobutanecarboxylic acid and subsequently, Diethyl 1,1-cyclobutanedicarboxylate (Mariella & Raube, 2003).
Molecular Structure Analysis
The molecular structure of related cyclobutane derivatives, such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, provides insights into the planarity and structural arrangement of the cyclobutane ring, offering a basis for understanding the molecular structure of Diethyl 1,1-cyclobutanedicarboxylate (Shabir et al., 2020).
Chemical Reactions and Properties
Diethyl 1,1-cyclobutanedicarboxylate participates in various chemical reactions, including cycloaddition and polymerization. Its reactivity under different conditions has been explored to synthesize polymers and other cyclic compounds, demonstrating its chemical versatility (Drujon et al., 1993).
Physical Properties Analysis
The study on the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates provides insights into the physical properties of related compounds, offering a comparative basis to understand the physical properties of Diethyl 1,1-cyclobutanedicarboxylate. These compounds exhibit clear materials with high refractive indices and thermal stability, suggesting similar properties for Diethyl 1,1-cyclobutanedicarboxylate (Drujon et al., 1993).
Chemical Properties Analysis
The chemical properties of Diethyl 1,1-cyclobutanedicarboxylate can be inferred from its reactions and the synthesis of various derivatives. The compound's reactivity in cycloaddition reactions and its role in forming complex structures highlight its reactive chemical nature and its potential for further chemical modifications (Eisch et al., 1991).
Aplicaciones Científicas De Investigación
It promotes the dehydrogenation of tertiary amines, leading to the efficient and mild synthesis of various N-sulfonyl amidine derivatives (Xu et al., 2008).
It acts as an oxidizing agent for organic compounds, transforming hydroxyl groups into nitroso compounds and isocyanates (Jun & Fu, 1976).
Its crystal structure reveals dynamic inversion in ring conformation, essential for understanding its reactivity and physical properties (Soltzberg & Margulis, 1971).
The compound is involved in synthesizing complex molecules, such as cis-diamino-[1,1-[1-14C]cyclobutanedicarbonyloxy (2)-0,0] platinum II, showing its utility in various synthetic pathways (Haynes et al., 1987).
It engages in reactions with other organic compounds like ethyl pentane-1,1,5,5-tetracarboxylate, producing derivatives of cyclobutanedicarboxylic acid, demonstrating its versatility in organic synthesis (Heisig & Stodola, 2003).
Safety and Hazards
Mecanismo De Acción
C10H16O4C_{10}H_{16}O_{4}C10H16O4
. This compound is used as a pharmaceutical intermediate, particularly in the production of Carboplatin .Target of Action
Given its use as an intermediate in the production of carboplatin , it can be inferred that its targets may be related to those of Carboplatin, which is a DNA-interacting drug used in chemotherapy.
Mode of Action
As an intermediate in the synthesis of carboplatin , it likely contributes to the overall mechanism of action of the final drug product. Carboplatin forms covalent bonds with DNA, causing DNA damage and leading to cell death in rapidly dividing cells.
Biochemical Pathways
Given its role in the synthesis of carboplatin , it may indirectly influence the DNA synthesis and repair pathways that are targeted by Carboplatin.
Result of Action
As an intermediate in the production of carboplatin , its ultimate contribution is likely to the cytotoxic effects of Carboplatin on cancer cells.
Propiedades
IUPAC Name |
diethyl cyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-13-8(11)10(6-5-7-10)9(12)14-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNJEJSZSMXWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063189 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1,1-cyclobutanedicarboxylate | |
CAS RN |
3779-29-1 | |
| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 1,1-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7BAH6Z7AN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Diethyl 1,1-cyclobutanedicarboxylate in organic synthesis?
A1: Diethyl 1,1-cyclobutanedicarboxylate serves as a valuable building block in organic synthesis. Its structure, featuring a cyclobutane ring with two ester groups, makes it a versatile precursor for various transformations. For instance, it can be used in the synthesis of complex molecules like dispiro[2.1.3.1]nonane and trispiro[2.1.1.37.15.13]-dodecane. [] This highlights its utility in constructing polycyclic compounds with potential applications in diverse fields.
Q2: How is Diethyl 1,1-cyclobutanedicarboxylate synthesized?
A2: One established method for synthesizing Diethyl 1,1-cyclobutanedicarboxylate involves the alkylation of diethyl malonate with trimethylene chlorobromide. [] This reaction exemplifies a classic C-alkylation strategy, leading to the formation of the desired cyclobutane ring system. This synthetic route highlights the importance of alkylation reactions in constructing cyclic compounds.
Q3: Are there alternative synthetic routes to Diethyl 1,1-cyclobutanedicarboxylate?
A3: While the provided abstracts don't delve into alternative synthetic routes, the title of one paper, "A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate", [] clearly indicates the existence of other methods for its preparation. Exploring these alternative routes could offer advantages in terms of yield, reaction conditions, or accessibility of starting materials. This underscores the dynamic nature of synthetic chemistry, with continuous efforts to optimize synthetic strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















